Benzo(a)pyrene, mixt. with iron oxide (Fe2-O3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/DJ6380200 is a compound studied extensively for its various applications in occupational safety and health. The National Institute for Occupational Safety and Health (NIOSH) has been involved in researching and documenting the properties and uses of this compound to ensure safe handling and utilization in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/DJ6380200 involves several synthetic routes. One common method includes the use of strong acid digestion solutions along with the application of heat and pressure. For instance, concentrated or dilute nitric acid (HNO3) or mixed acid solutions of HNO3 and hydrochloric acid (HCl) are often used. Hydrogen peroxide (H2O2) can also be used in combination with HNO3 for digestion .
Industrial Production Methods
In industrial settings, the production of NIOSH/DJ6380200 typically involves large-scale chemical reactors where the aforementioned reagents are used under controlled conditions. The process may include steps such as heating, cooling, and purification to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
NIOSH/DJ6380200 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens like chlorine (Cl2) and bromine (Br2).
Common Reagents and Conditions
The reactions of NIOSH/DJ6380200 typically require specific conditions such as controlled temperature, pressure, and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of NIOSH/DJ6380200 may produce various oxides, while reduction may yield different reduced forms of the compound.
Scientific Research Applications
NIOSH/DJ6380200 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its effects on biological systems and its potential use in biological assays.
Medicine: Investigated for its potential therapeutic effects and its role in drug development.
Industry: Utilized in the manufacturing of various industrial products and as a component in safety equipment
Mechanism of Action
The mechanism of action of NIOSH/DJ6380200 involves its interaction with specific molecular targets and pathways. For example, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
NIOSH/DJ6380200 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other industrial chemicals. Some similar compounds include:
- Ethanol
- 2-Propanol
- Acetone
- Dichloromethane
- Trichloromethane
- Hexane
- Benzene
- Toluene
- Ethylbenzene
- Xylene
These compounds share some chemical properties with NIOSH/DJ6380200 but differ in their specific applications and effects. NIOSH/DJ6380200 is unique in its specific interactions and applications in occupational safety and health.
Properties
CAS No. |
8076-07-1 |
---|---|
Molecular Formula |
C20H12Fe2O3 |
Molecular Weight |
412.0 g/mol |
IUPAC Name |
benzo[a]pyrene;iron(3+);oxygen(2-) |
InChI |
InChI=1S/C20H12.2Fe.3O/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14;;;;;/h1-12H;;;;;/q;2*+3;3*-2 |
InChI Key |
JJIZPYYLPVNQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.